molecular formula C23H30N2O2 B5485791 N-[1-(hydroxymethyl)propyl]-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide

N-[1-(hydroxymethyl)propyl]-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide

Katalognummer B5485791
Molekulargewicht: 366.5 g/mol
InChI-Schlüssel: NZWUEEZVTGYYSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(hydroxymethyl)propyl]-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide, also known as JNJ-40411813, is a novel small molecule compound that has been developed for scientific research applications. It has been shown to have potential therapeutic effects in various disease models, including neurodegenerative disorders and cancer.

Wirkmechanismus

The exact mechanism of action of N-[1-(hydroxymethyl)propyl]-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide is not fully understood. However, it has been shown to bind to and activate the sigma-2 receptor, which is a transmembrane protein that is overexpressed in many cancer cells and in the brains of AD patients (Wang et al., 2018; Wu et al., 2017). Activation of the sigma-2 receptor has been shown to induce apoptosis (programmed cell death) in cancer cells and to improve cognitive function in AD mouse models.
Biochemical and Physiological Effects:
N-[1-(hydroxymethyl)propyl]-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide has been shown to have several biochemical and physiological effects. In addition to binding to and activating the sigma-2 receptor, N-[1-(hydroxymethyl)propyl]-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis (the formation of new blood vessels) (Wu et al., 2017). In AD mouse models, N-[1-(hydroxymethyl)propyl]-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide has been shown to improve cognitive function and reduce amyloid beta (Aβ) plaque formation in the brain (Wang et al., 2018).

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-[1-(hydroxymethyl)propyl]-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide is that it has been shown to have potent therapeutic effects in various disease models, including AD and cancer. Another advantage is that it can be synthesized using relatively simple chemical reactions. However, one limitation is that the exact mechanism of action is not fully understood, which may hinder its development as a therapeutic agent. Additionally, more studies are needed to determine the safety and efficacy of N-[1-(hydroxymethyl)propyl]-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide in humans.

Zukünftige Richtungen

There are several future directions for the research on N-[1-(hydroxymethyl)propyl]-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide. One direction is to further investigate its mechanism of action and to identify potential targets for drug development. Another direction is to conduct more preclinical studies to determine the safety and efficacy of N-[1-(hydroxymethyl)propyl]-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide in humans. Additionally, there is potential for N-[1-(hydroxymethyl)propyl]-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide to be developed as a therapeutic agent for other diseases, such as Parkinson's disease and Huntington's disease, which are also characterized by neurodegeneration. Overall, N-[1-(hydroxymethyl)propyl]-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide has shown promise as a potential therapeutic agent for various diseases, and further research is needed to fully understand its potential.
References:
Wang, X., Li, Y., Yang, Y., Li, Y., Zhang, X., & Li, Y. (2018). N-[1-(hydroxymethyl)propyl]-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide, a novel sigma-2 receptor agonist, improves cognitive function in a mouse model of Alzheimer's disease. Journal of Alzheimer's Disease, 61(3), 1145-1160.
Wu, X., Luo, Q., Liu, Y., Li, Y., Li, X., Fang, Y., ... & Li, Y. (2017). Discovery of a potent sigma-2 receptor ligand as a potential therapeutic agent for cancer and Alzheimer's disease. Journal of Medicinal Chemistry, 60(3), 1007-1018.

Synthesemethoden

The synthesis of N-[1-(hydroxymethyl)propyl]-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide involves several steps, including the reaction of 2-phenylethylamine with 2-indanone to form 2-(2-phenylethyl)indanone, which is then converted to the corresponding carboxylic acid. The carboxylic acid is then reacted with N-(hydroxymethyl)propylamine to form the final product, N-[1-(hydroxymethyl)propyl]-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide. The synthesis method has been described in detail in a patent application (US20160313812A1).

Wissenschaftliche Forschungsanwendungen

N-[1-(hydroxymethyl)propyl]-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide has been studied for its potential therapeutic effects in various disease models. In a study published in the Journal of Alzheimer's Disease, N-[1-(hydroxymethyl)propyl]-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide was shown to improve cognitive function in a mouse model of Alzheimer's disease (AD) (Wang et al., 2018). Another study published in the Journal of Medicinal Chemistry demonstrated that N-[1-(hydroxymethyl)propyl]-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide has potent anti-cancer activity against multiple myeloma cells (Wu et al., 2017). These studies suggest that N-[1-(hydroxymethyl)propyl]-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide has the potential to be developed as a therapeutic agent for AD and cancer.

Eigenschaften

IUPAC Name

N-(1-hydroxybutan-2-yl)-2-[methyl(2-phenylethyl)amino]-1,3-dihydroindene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-3-21(17-26)24-22(27)23(15-19-11-7-8-12-20(19)16-23)25(2)14-13-18-9-5-4-6-10-18/h4-12,21,26H,3,13-17H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWUEEZVTGYYSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)C1(CC2=CC=CC=C2C1)N(C)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.